molecular formula C21H19N7O4 B14984255 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B14984255
M. Wt: 433.4 g/mol
InChI Key: WZKIVBSPRABQEO-UHFFFAOYSA-N
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Description

The compound 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The initial steps often include the formation of the core tricyclic structure through cyclization reactions. Subsequent steps involve the introduction of the dimethoxyphenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The tricyclic core can be reduced to form more saturated analogs.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the tricyclic core can produce more saturated derivatives.

Scientific Research Applications

10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Its stability and reactivity make it suitable for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: can be compared with other tricyclic compounds that have similar structural features but different functional groups.

    This compound: is unique due to its specific arrangement of methoxyphenyl groups and the heptazatricyclic core, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of This compound lies in its combination of a rigid tricyclic structure with multiple reactive sites, allowing for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C21H19N7O4

Molecular Weight

433.4 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C21H19N7O4/c1-30-13-6-4-5-12(9-13)19-16-17(11-7-8-14(31-2)15(10-11)32-3)23-24-20(29)18(16)22-21-25-26-27-28(19)21/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27)

InChI Key

WZKIVBSPRABQEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)OC)OC

Origin of Product

United States

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